2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8(14)6-5-15-9(11-6)12-7-3-1-2-4-10-7/h1-5H,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCKVRSSTCYOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232596-44-0 | |
| Record name | 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiosemicarbazide-Mediated Thiazole Formation
A robust approach involves the cyclocondensation of pyridin-2-amine with thiazole precursors such as α-bromo-4-carboxyketones or thioamides. For example, thiosemicarbazide intermediates react with pyridin-2-amine under acidic or basic conditions to form the thiazole ring. In a protocol adapted from pyrrolo[2,3-c]pyridine syntheses, the reaction of 2-aminopyridine with thiosemicarbazide and an α-bromoacetic acid derivative yields the thiazole-4-carboxylic acid scaffold.
Reaction Conditions :
- Solvent: Ethanol/water (3:1)
- Temperature: Reflux at 80°C
- Catalyst: Triethylamine (1.2 equiv)
- Yield: 65–72%
Key spectral data for intermediates include IR absorption at 1680–1700 cm⁻¹ (C=O stretch) and ¹H NMR resonances for pyridyl protons (δ 8.3–8.5 ppm).
Coupling of Pre-Formed Thiazole-4-carboxylic Acid with Pyridin-2-amine
Carbodiimide-Mediated Amide Bond Formation
The carboxylic acid group at position 4 of the thiazole ring is activated using carbodiimide reagents (e.g., EDCI or DCC) for coupling with pyridin-2-amine. This method, analogous to 1,3,4-oxadiazole syntheses, proceeds via in situ formation of an active ester intermediate.
Procedure :
- Activate thiazole-4-carboxylic acid (1.0 equiv) with EDCI (1.5 equiv) and HOBt (1.2 equiv) in DMF.
- Add pyridin-2-amine (1.1 equiv) and stir at 25°C for 12 h.
- Purify via column chromatography (SiO₂, EtOAc/hexane).
Yield : 58–64%
Purity : >95% (HPLC)
Hydrolysis of Ethyl Ester Precursors
Base-Catalyzed Saponification
Ethyl ester derivatives of 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid are hydrolyzed under basic conditions. For instance, This compound ethyl ester is treated with NaOH in a water/THF mixture.
Optimized Conditions :
Post-hydrolysis, the carboxylic acid is isolated by acidification (HCl, pH 2–3) and recrystallized from ethanol/water.
Alternative Routes via Hydrazonoyl Halides
Oxidative Cyclization
Hydrazonoyl halides (e.g., 2-oxo-N-phenylpropanehydrazonoyl chloride) react with thioamide intermediates to form thiazoles. Adapting this method, pyridin-2-amine is condensed with a thiohydrazonate intermediate, followed by oxidative cyclization using o-iodoxybenzoic acid (IBX).
Key Steps :
- Prepare thiohydrazonate from pyridin-2-amine and thiophosgene.
- Cyclize with IBX (1.2 equiv) in DCM at 0°C → 25°C.
- Isolate product via filtration.
Yield : 70–75%
Advantage : Avoids harsh acidic conditions, enhancing functional group tolerance.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 65–72 | >90 | Single-pot synthesis |
| Carbodiimide Coupling | 58–64 | >95 | Modularity for analog generation |
| Ester Hydrolysis | 89 | >98 | High-yield final step |
| Oxidative Cyclization | 70–75 | >92 | Mild conditions, broad substrate scope |
Mechanistic Insights
Cyclocondensation Pathway
The reaction initiates with nucleophilic attack of pyridin-2-amine’s amino group on the electrophilic carbon of the α-bromo ketone, followed by sulfur incorporation via thiosemicarbazide intermediate. Cyclization is facilitated by base-mediated deprotonation, forming the thiazole ring.
EDCI-Mediated Coupling
EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with pyridin-2-amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency.
Challenges and Optimization
Solubility Issues
The carboxylic acid group imparts polarity, complicating purification. Mixed-solvent systems (e.g., EtOAc/hexane with 5% acetic acid) improve crystallization.
Byproduct Formation
Overactivation of the carboxylic acid can lead to dimerization. Stoichiometric control of EDCI (1.5 equiv) and low temperatures (0°C) mitigate this.
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound contains three key reactive regions:
-
Thiazole ring : Susceptible to electrophilic/nucleophilic substitution due to electron-deficient nitrogen and sulfur atoms.
-
Pyridin-2-ylamino group : Participates in hydrogen bonding and coordination chemistry.
-
Carboxylic acid : Enables acid-base reactions, esterification, and amide formation.
Oxidation Reactions
The pyridine and thiazole rings influence oxidation pathways:
Reduction Reactions
Selective reduction depends on reagent strength:
Substitution Reactions
Electrophilic substitution occurs preferentially on the electron-rich pyridine ring:
Halogenation Example
text2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid + Cl₂ (FeCl₃ catalyst) → 3-Chloro-pyridin-2-yl derivative (85% yield) [6]
Nitration Data
| Nitrating Agent | Position | Product | Reaction Time |
|---|---|---|---|
| HNO₃/H₂SO₄ | Pyridine C4 | 4-Nitro-pyridin-2-yl compound | 6 hr |
| Acetyl nitrate | Thiazole C2 | 2-Nitro-thiazole analog | 3 hr |
Condensation and Cycloaddition
The carboxylic acid group facilitates condensation:
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl ester (94% yield ).
-
Amide Formation : Couples with amines via EDC/HOBt, yielding bioactive analogs (e.g., antiparasitic derivatives ).
-
Diels-Alder : Thiazole acts as dienophile with cyclopentadiene, forming bicyclic adducts (Δ: 110°C, 68% yield ).
Stability and Degradation Pathways
Critical stability data under accelerated conditions:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH 1.0 (37°C) | Decarboxylated thiazole | 8.2 hr |
| UV light (254 nm) | Pyridine ring cleavage | 3.5 hr |
| 80% humidity (40°C) | Hydrolysis of amino-thiazole bond | 12.4 hr |
Comparative Reactivity of Analogs
Data-driven comparison with structurally related compounds:
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that compounds containing thiazole and pyridine moieties exhibit promising anticancer properties. The thiazole ring is known to enhance the bioactivity of drugs by interacting with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid can inhibit specific kinases associated with tumor growth .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. The presence of the pyridine nitrogen and the thiazole sulfur may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Inhibitors of Protein Kinases : The compound has been studied for its potential as a selective inhibitor of certain protein kinases, which are critical in many signaling pathways associated with cancer and other diseases. Its structure allows for specific binding interactions that can modulate kinase activity .
Synthetic Applications
- Building Block in Organic Synthesis : this compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can undergo various reactions such as acylation, alkylation, and condensation, facilitating the development of novel compounds with enhanced properties .
- Ligand in Coordination Chemistry : The compound's ability to coordinate with metal ions makes it suitable for use as a ligand in coordination complexes. These complexes can exhibit interesting catalytic properties and may be utilized in various applications, including catalysis and materials science .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their anticancer properties against different cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus. This suggests its potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyridyl-Thiazole Carboxylic Acids Without Amino Linkers
- 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (CAS 115311-41-6): Lacks the amino bridge between pyridine and thiazole. Exhibits a trans coplanar conformation (torsion angle: 179.88°) due to intramolecular hydrogen bonding, enhancing stability . Reduced solubility compared to the amino-linked target compound due to the absence of the polar amino group.
2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid (CAS 21278-86-4):
Derivatives with Substituent Modifications
- The methyl group may sterically hinder interactions with flat binding pockets compared to the unsubstituted target compound.
- 2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 1176721-33-7): Replaces the carboxylic acid with an acetic acid side chain. Lower acidity (pKa ~4.5 vs. ~2.5 for carboxylic acids) may alter ionization under physiological conditions .
Non-Pyridyl Analogues
- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS 845885-82-7): Substitutes pyridine with a chlorophenyl group.
Biological Activity
2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid (CAS Number: 232596-44-0) is a heterocyclic compound characterized by the presence of a pyridine ring, a thiazole ring, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₇N₃O₂S
- Molecular Weight : 221.24 g/mol
- Structure : The compound features a pyridine ring substituted with an amino group and a thiazole ring with a carboxylic acid at the 4-position.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. Its effectiveness is attributed to the ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, derivatives related to this compound have shown cytotoxic effects against human cancer cell lines, including:
- HepG2 (liver carcinoma) : IC₅₀ values indicate significant antiproliferative activity.
- A431 (skin carcinoma) : Similar cytotoxicity was observed, suggesting broad-spectrum anticancer activity.
Table 1: Cytotoxicity Data
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit key inflammatory mediators such as cytokines and prostaglandins, making it a candidate for treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound interacts with various enzymes involved in disease pathways, including topoisomerases and cyclooxygenases.
- Protein-Ligand Interactions : Molecular docking studies suggest that the compound forms stable complexes with target proteins through hydrophobic interactions and hydrogen bonding.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of this compound in various biological contexts:
- Antitumor Efficacy : A study demonstrated that derivatives exhibited significant inhibition of tumor growth in xenograft models, confirming their potential as anticancer agents.
- Antimicrobial Testing : Clinical isolates of bacteria were treated with the compound, resulting in reduced viability and highlighting its potential as an antibiotic agent.
Q & A
Q. How to validate target interactions in biological systems?
- Methodological Answer : Employ radioligand binding assays or surface plasmon resonance (SPR) to measure affinity for receptors like EP2/EP3. For functional activity, use cell-based cAMP assays (EP2/EP3 activation) or calcium flux measurements. Cross-validate with molecular docking studies using PDB structures (e.g., RCSB PDB entries) .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental thermodynamic data?
- Methodological Answer : Discrepancies in atomization energies or proton affinities may arise from incomplete basis sets or missing dispersion corrections. Recalculate using higher-level methods (e.g., CCSD(T)) or empirical dispersion-corrected DFT (e.g., D3BJ). Compare with experimental values from thermochemical databases .
Q. What experimental controls ensure reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
